Fmoc-D-Phe(2-phenyl)-OH

Description

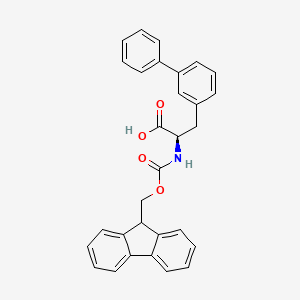

®-3-Biphenyl-3-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a biphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s unique structure makes it a valuable building block in various chemical and biological applications.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUSZFJTJZGJIK-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Suzuki-Miyaura Cross-Coupling of Halogenated Intermediates

This method leverages palladium-catalyzed coupling to introduce the 2-phenyl group:

Step 1: Synthesis of D-2-Bromophenylalanine

-

Starting material : D-Phenylalanine.

-

Bromination : Treat with N-bromosuccinimide (NBS) in acetic acid at 0–25°C for 6–12 hours.

-

Yield : ~75% (reported for analogous halogenation reactions).

Step 2: Suzuki-Miyaura Coupling

-

Reagents :

-

Conditions : 80°C, 12 hours under nitrogen.

Step 3: Fmoc Protection

-

Reagents :

-

Conditions : 0°C → room temperature, 18–24 hours.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NBS, acetic acid | 0–25°C, 6–12 h | 75% |

| 2 | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 12 h, N₂ | 70% |

| 3 | Fmoc-Cl, Na₂CO₃ | 0°C → RT, 18–24 h | 82% |

Route 2: Direct Alkylation of Glycine Equivalents

This approach constructs the biphenyl side chain early in the synthesis:

Step 1: Synthesis of 2-Phenylbenzyl Bromide

Step 2: Strecker Synthesis of D-2-Phenylphenylalanine

-

Reagents :

-

Conditions : pH 8–9, 25°C, 48 hours.

Step 3: Fmoc Protection

Route 3: Solid-Phase Peptide Synthesis (SPPS) Modifications

Adapted from patent WO2016140232A1:

-

Resin functionalization : Use Wang resin pre-loaded with Fmoc-protected D-phenylalanine.

-

On-resin Suzuki coupling : Treat with 2-phenylboronic acid, Pd(OAc)₂, and SPhos ligand.

-

Cleavage : TFA/water (95:5) to release the peptide.

Optimization Strategies

Stereochemical Control

Avoiding Racemization

Chemical Reactions Analysis

Types of Reactions

®-3-Biphenyl-3-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various chemical reactions, including:

Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form biphenyl alcohols.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

Oxidation: Biphenyl ketones or carboxylic acids.

Reduction: Biphenyl alcohols.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe(2-phenyl)-OH is primarily employed in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group can be easily removed under basic conditions, allowing for sequential coupling of amino acids to form complex peptides.

Key Features:

- Protection of Amino Groups: The Fmoc group prevents unwanted side reactions during peptide coupling.

- Versatility: It can be coupled with various amino acids to create diverse peptide sequences.

Case Study:

Research indicates that this compound can be effectively used to synthesize peptides that exhibit specific biological activities. For instance, studies have shown that peptides incorporating this compound can demonstrate enhanced binding affinities in receptor-ligand interactions, making them suitable candidates for drug development .

Drug Development

Therapeutic Peptides

The compound is integral in developing peptide-based therapeutics. Its unique properties allow for the synthesis of peptides that can target specific biological pathways or diseases.

Applications:

- Radiolabeled Peptides: Used in the synthesis of radiolabeled peptides for diagnostic imaging.

- Bioactive Compounds: Contributes to the design of bioactive compounds with potential therapeutic effects.

Data Table: Drug Development Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Radiolabeled Peptides | Peptides tagged for imaging | Diagnostic imaging in oncology |

| Therapeutic Agents | Targeted delivery systems for diseases | Cancer therapy |

| Bioactive Compounds | Synthesis of compounds for biological activity | Anti-inflammatory agents |

Biomaterials

Hydrogels and Scaffolds

this compound has been explored for its ability to form hydrogels, which are crucial in tissue engineering and regenerative medicine. These hydrogels can encapsulate drugs and facilitate controlled release.

Key Properties:

- Mechanical Rigidity: The hydrogels formed exhibit significant mechanical strength, making them suitable for structural applications.

- Biocompatibility: They support cell adhesion and proliferation, essential for tissue engineering applications.

Case Study:

A study demonstrated that hydrogels made from this compound could encapsulate model drugs like fluorescein and insulin-FITC, showing controlled release properties over time. This characteristic makes them promising candidates for drug delivery systems .

Nanotechnology

Nanostructured Materials

In nanotechnology, this compound is utilized to create nanostructured materials that can be used in targeted drug delivery systems. The self-assembly properties of peptides containing this compound allow for the formation of nanofibers and nanoparticles.

Applications:

- Drug Delivery Systems: Enhances the efficacy of drug delivery by improving solubility and stability.

- Nanocarriers: Can be designed to target specific cells or tissues.

Mechanism of Action

The mechanism of action of ®-3-Biphenyl-3-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in peptide synthesis. The Fmoc group provides protection to the amino group, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Uniqueness

®-3-Biphenyl-3-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity. The presence of the Fmoc protecting group further enhances its utility in peptide synthesis, making it a versatile compound in various research and industrial applications.

Biological Activity

Fmoc-D-Phe(2-phenyl)-OH, a derivative of phenylalanine, is an important compound in peptide synthesis and has garnered attention for its potential biological activities. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group in solid-phase peptide synthesis, allowing for the selective coupling of amino acids. This article delves into the biological activities associated with this compound, exploring its applications in drug delivery, tissue engineering, and its interactions at the molecular level.

This compound is characterized by its hydrophobicity and ability to form stable structures through self-assembly. The compound is soluble in organic solvents like DMF (N,N-dimethylformamide) but less so in aqueous environments due to its hydrophobic nature, which can influence its biological interactions and applications in hydrogels.

1. Self-Assembly and Hydrogel Formation

This compound exhibits significant self-assembly properties, forming hydrogels that are useful in biomedical applications. Research indicates that this compound can co-assemble with other Fmoc-protected peptides to create nanofibrous structures. These hydrogels have been shown to support cell viability and proliferation, making them suitable for tissue engineering applications .

Table 1: Self-Assembly Characteristics of this compound

| Property | Observation |

|---|---|

| Solubility | Soluble in DMF, limited in water |

| Hydrogel Formation | Forms stable hydrogels under physiological conditions |

| Cell Viability Support | Enhances proliferation of chondrocytes |

| Assembly Mechanism | Driven by π-π stacking interactions |

2. Antimicrobial Activity

Studies have suggested that Fmoc derivatives can exhibit antimicrobial properties. The structural modifications introduced by the Fmoc group may enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens .

3. Drug Delivery Applications

The self-assembled hydrogels formed from this compound have been explored as carriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing a biocompatible environment is crucial for the development of targeted drug delivery systems .

Case Study 1: Tissue Engineering

In a study focusing on the use of this compound based hydrogels for cartilage tissue engineering, researchers demonstrated that these hydrogels could mimic the extracellular matrix, promoting cell adhesion and growth. The hydrogels supported the retention of chondrocyte phenotype over extended periods, indicating their potential for regenerative medicine applications .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Q & A

Basic: What are the key considerations for synthesizing Fmoc-D-Phe(2-phenyl)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The synthesis typically involves coupling this compound to a growing peptide chain using activating agents like HBTU or HATU in DMF. Critical steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the 2-phenyl substituent .

- Coupling Efficiency : Monitor via Kaiser test or LC-MS to ensure complete reaction. Steric hindrance from the 2-phenyl group may require extended coupling times (e.g., 2–4 hours) .

- Solubility : Pre-dissolve the derivative in minimal DMF with 0.1 M HOBt to enhance solubility and reduce aggregation .

Advanced: How can chiral purity of this compound be validated, and what analytical methods resolve enantiomeric contamination?

Methodological Answer:

Chiral purity is critical for peptide bioactivity. Validate using:

- Chiral HPLC : Utilize a Chirobiotic T column with a hexane/isopropanol/trifluoroacetic acid gradient. Retention time shifts >0.5 min indicate D/L contamination .

- Circular Dichroism (CD) : Compare the CD spectrum with a reference standard; deviations at 220–250 nm suggest enantiomeric impurities .

- Enzymatic Digestion : Incubate synthesized peptides with carboxypeptidase A. D-amino acids resist hydrolysis, allowing quantification via LC-MS .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected containers to prevent Fmoc group cleavage and oxidation .

- Desiccation : Use silica gel packs to mitigate hygroscopicity, which can lead to hydrolysis of the carbamate bond .

- Solvent Compatibility : For long-term storage in solution, use anhydrous DMF or DMSO, and avoid aqueous buffers .

Advanced: How does the 2-phenyl substituent influence peptide secondary structure and self-assembly properties?

Methodological Answer:

The bulky 2-phenyl group induces steric effects that:

- Disrupt β-Sheet Formation : Compare CD spectra of peptides with Phe(2-phenyl) vs. Phe(4-Me). Reduced β-sheet signals (e.g., minima at 218 nm) indicate structural perturbation .

- Enhance Hydrophobicity : Measure partition coefficients (LogP) via shake-flask assays. A higher LogP (e.g., ~4.9 for 2-phenyl vs. 3.8 for Phe) promotes micelle formation in aqueous buffers .

- Modulate Self-Assembly : Use TEM or AFM to visualize fibril morphology. Substituted peptides may form shorter, branched nanostructures compared to linear analogs .

Basic: What troubleshooting steps address low coupling efficiency of this compound in SPPS?

Methodological Answer:

- Activation Optimization : Replace HBTU with COMU or OxymaPure for sterically hindered residues, reducing racemization risk .

- Double Coupling : Repeat the coupling step with fresh reagents if the Kaiser test remains positive after 1 hour .

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10 W) to improve reaction kinetics without degrading the Fmoc group .

Advanced: How can computational modeling predict the impact of 2-phenyl substitution on peptide-receptor interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate peptide docking (e.g., with GPCRs). The 2-phenyl group may occupy hydrophobic pockets missed by native Phe .

- Free Energy Calculations : Apply MM-PBSA to compare binding affinities. A ΔΔG >1 kcal/mol suggests significant interaction differences .

- QM/MM Studies : Analyze electronic effects of the substituent on hydrogen bonding and π-π stacking using Gaussian .

Basic: What spectroscopic techniques characterize this compound in crude mixtures?

Methodological Answer:

- NMR : ¹H-NMR in DMSO-d6 identifies the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the 2-phenyl group (δ 7.3–7.5 ppm) .

- LC-MS : Monitor [M+H]+ at m/z 442.2 (calculated) to confirm molecular weight. Fragments at m/z 223.1 indicate Fmoc cleavage .

- FT-IR : Peaks at 1710 cm⁻¹ (C=O, Fmoc) and 1530 cm⁻¹ (N-H bend) verify intact functional groups .

Advanced: How do solvent systems affect the aggregation propensity of peptides containing this compound?

Methodological Answer:

- Critical Aggregation Concentration (CAC) : Measure via pyrene fluorescence (I₁/I₃ ratio). In PBS, CAC values for 2-phenyl peptides are ~0.1 mM vs. 0.5 mM for Phe .

- Solvent Polarity : Use THF/water mixtures to modulate aggregation. Higher THF (>30%) disrupts hydrophobic interactions, reducing fibril formation .

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter shifts. Aggregates >200 nm indicate solvent incompatibility .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is non-hazardous but may cause irritation .

- Ventilation : Use fume hoods during weighing and coupling to minimize inhalation of dust or DMF vapors .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposing in halogenated waste containers .

Advanced: How can isotopic labeling of this compound enhance NMR studies of peptide dynamics?

Methodological Answer:

- ¹³C/¹⁵N Labeling : Incorporate labeled derivatives during SPPS. Use 2D HSQC to track backbone motions and side-chain rotameric states .

- Selective Decoupling : Apply ¹H-¹³C NOESY to map interactions between the 2-phenyl group and adjacent residues in micellar environments .

- Relaxation Dispersion : Quantify conformational exchange rates (kex) to identify transient structural states induced by steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.